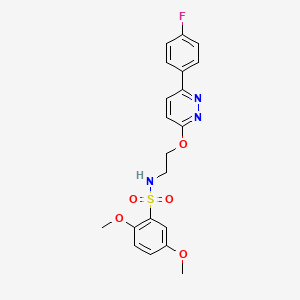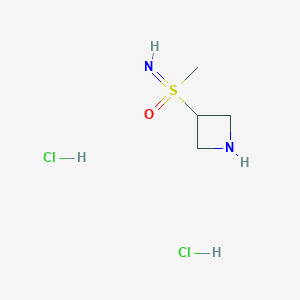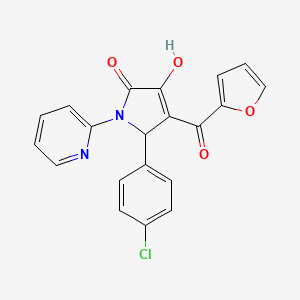![molecular formula C10H9N3O2 B2904723 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 118618-53-4](/img/structure/B2904723.png)
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid” belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . These compounds exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of this compound involves a copper (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . The synthetic route of the triazole hybrid compound started from the preparation of precursors .Molecular Structure Analysis
The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the copper (I)-catalyzed click reaction of azides with alkynes . This reaction is widely used to obtain the 1,2,3-triazole ring system .科学的研究の応用
HSP90 Inhibition for Cancer Therapy
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid: derivatives have been designed and synthesized as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone implicated in cancer progression . These compounds exhibit significant binding affinity to HSP90α, with potential for selective tumor therapy. The inhibition of HSP90 leads to the degradation of client proteins by the ubiquitin–proteasome pathway, marking a promising approach in anticancer drug development .
Carbonic Anhydrase-II Inhibition
This compound class has been explored for its inhibitory activity against Carbonic Anhydrase-II, an enzyme involved in various physiological processes . The inhibition of this enzyme is crucial in the treatment of conditions like glaucoma, epilepsy, and altitude sickness. The triazole analogs synthesized from 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid have shown moderate inhibition potential, suggesting their utility in developing new therapeutic agents .
Cytotoxic Activity Against Cancer Cells
Substituted triazole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines . These studies are fundamental in the early stages of anticancer drug discovery, where the efficacy of compounds in killing cancer cells is assessed. The results can lead to the development of new chemotherapeutic agents.
Ligand for Click Chemistry
In the realm of bioconjugation and pharmaceutical chemistry, 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid serves as a ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This “click chemistry” reaction is widely used for its efficiency and selectivity in synthesizing complex molecules, including drug conjugates and biomolecular probes.
作用機序
Target of Action
The primary target of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds similar to 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways involving HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can lead to anti-proliferative activities, particularly in certain cell lines .
将来の方向性
特性
IUPAC Name |
4-(triazol-1-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDJARYUYLORJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2904640.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)
![(3,3-Difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2904644.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)


![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)
![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)


![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)
![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)